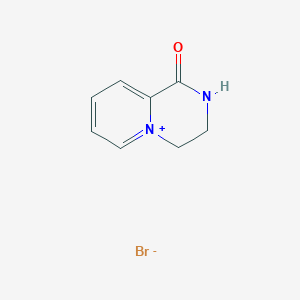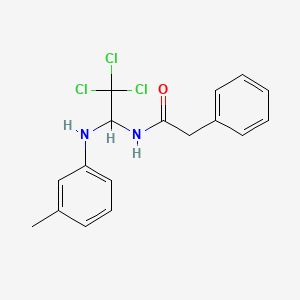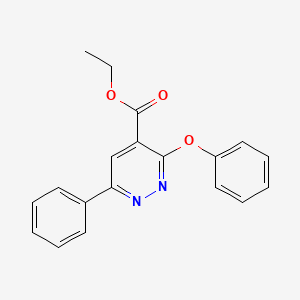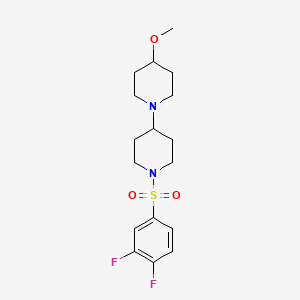
2-acetamidophenyl N,N-diphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamidophenyl N,N-diphenylcarbamate, also known as fenobam, is a chemical compound that has been extensively studied for its potential medical applications. Fenobam is a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, and addiction.
作用機序
Fenobam acts as a selective negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain and involved in the regulation of synaptic plasticity, neuronal excitability, and neuroinflammation. When glutamate binds to mGluR5, it activates the G protein and triggers the downstream signaling cascades, such as the activation of phospholipase C (PLC) and the release of intracellular Ca2+. Fenobam binds to a specific allosteric site on mGluR5 and reduces the affinity and efficacy of glutamate binding, thereby inhibiting the downstream signaling cascades. This leads to the normalization of the synaptic plasticity, neuronal excitability, and neuroinflammation, which are disrupted in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
Fenobam has been shown to have various biochemical and physiological effects on the brain and other organs. It has been shown to reduce the excessive activation of mGluR5 signaling, which is implicated in the pathogenesis of various neurological and psychiatric disorders. It has also been shown to improve the synaptic plasticity, neuronal excitability, and neuroinflammation, which are disrupted in these disorders. In addition, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which may contribute to its therapeutic efficacy.
実験室実験の利点と制限
Fenobam has several advantages and limitations for lab experiments. Its selective negative allosteric modulation of mGluR5 allows for the manipulation of specific signaling pathways without affecting other receptors or neurotransmitters. This allows for the investigation of the role of mGluR5 in various physiological and pathological processes. However, 2-acetamidophenyl N,N-diphenylcarbamate has relatively low potency and selectivity compared to other mGluR5 modulators, such as MPEP and CTEP. This may limit its use in certain experiments or applications. In addition, this compound has poor solubility and stability in aqueous solutions, which may require the use of organic solvents or specialized formulations.
将来の方向性
Fenobam has several potential future directions for research and development. One direction is the optimization of its pharmacological properties, such as potency, selectivity, solubility, and stability, to improve its therapeutic efficacy and reduce its limitations. Another direction is the investigation of its effects on other mGluR subtypes, such as mGluR1 and mGluR2, which are implicated in various neurological and psychiatric disorders. Another direction is the investigation of its effects on non-neuronal cells, such as immune cells and glial cells, which are involved in neuroinflammation and neurodegeneration. Another direction is the investigation of its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, which are also implicated in various neurological and psychiatric disorders. Another direction is the investigation of its effects on human subjects, which may provide more translational relevance and clinical applicability.
合成法
Fenobam can be synthesized by reacting 2-acetamidophenol with diphenylcarbamic chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified by column chromatography or recrystallization to obtain pure 2-acetamidophenyl N,N-diphenylcarbamate as a white crystalline powder with a melting point of 150-152°C.
科学的研究の応用
Fenobam has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, schizophrenia, and drug addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability, behavioral and emotional problems, and physical abnormalities. It is caused by the absence or malfunction of the fragile X mental retardation protein (FMRP), which regulates the translation of mRNAs involved in synaptic plasticity and protein synthesis. Fenobam has been shown to restore the synaptic plasticity and protein synthesis in Fragile X syndrome mice models by blocking the excessive activation of mGluR5, which is implicated in the pathogenesis of the disorder.
Autism spectrum disorders are a group of neurodevelopmental disorders that affect social interaction, communication, and behavior. They are also associated with the dysfunction of mGluR5 signaling, which regulates the formation and maturation of synapses. Fenobam has been shown to improve the social behavior and cognitive flexibility in mice models of autism by modulating the mGluR5 signaling.
Schizophrenia is a severe mental disorder that affects perception, thinking, and emotion. It is characterized by the dysregulation of dopaminergic and glutamatergic neurotransmission, which are modulated by mGluR5. Fenobam has been shown to reduce the positive and negative symptoms of schizophrenia in animal models by normalizing the dopaminergic and glutamatergic signaling.
Drug addiction is a chronic relapsing disorder that is characterized by the compulsive drug seeking and use despite harmful consequences. It is associated with the dysregulation of the reward circuitry in the brain, which is modulated by mGluR5. Fenobam has been shown to reduce the cocaine self-administration and reinstatement in rats by attenuating the mGluR5-mediated synaptic plasticity in the nucleus accumbens.
特性
IUPAC Name |
(2-acetamidophenyl) N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-16(24)22-19-14-8-9-15-20(19)26-21(25)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQESEXNVYOQODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2623357.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623366.png)


![N-[Cyclobutyl(cyclohexyl)methyl]prop-2-enamide](/img/structure/B2623372.png)
